L-Phenylalanine-15N

Catalog No.
S1767865
CAS No.
29700-34-3
M.F
C9H11NO2
M. Wt
166.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Phenylalanine-15N

CAS Number

29700-34-3

Product Name

L-Phenylalanine-15N

IUPAC Name

(2S)-2-(15N)azanyl-3-phenylpropanoic acid

Molecular Formula

C9H11NO2

Molecular Weight

166.18 g/mol

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i10+1

InChI Key

COLNVLDHVKWLRT-YTRLMEAHSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Synonyms

L-Phenylalanine-15N;29700-34-3;490105_ALDRICH;SCHEMBL1332296

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)[15NH2]

Protein Synthesis Studies ()

L-Phenylalanine-15N can be incorporated into newly synthesized proteins in cells. By feeding cells media containing L-Phenylalanine-15N and then analyzing the proteins they produce, scientists can measure the rate of protein synthesis. This technique is particularly useful for studying the effects of various factors on protein synthesis, such as:

  • Dietary changes
  • Drug treatments
  • Environmental conditions

Nuclear Magnetic Resonance (NMR) Spectroscopy ()

L-Phenylalanine-15N can be used in NMR spectroscopy, a powerful technique for studying the structure and function of biological molecules. The specific properties of the Nitrogen-15 isotope allow scientists to obtain detailed information about the:

  • Three-dimensional structure of proteins
  • Interactions between proteins and other molecules
  • Dynamics of proteins within cells

Metabolic Studies ()

Scientists can use L-Phenylalanine-15N to trace the metabolic pathways of phenylalanine within an organism. By following the incorporation of the Nitrogen-15 isotope into different molecules, researchers can gain insights into:

  • Amino acid metabolism
  • Protein turnover
  • The fate of dietary phenylalanine

L-Phenylalanine-15N is a stable isotope-labeled form of L-phenylalanine, an essential α-amino acid with the chemical formula C₉H₁₁N₁₅O₂. This compound is crucial in protein synthesis and serves as a precursor for several important biomolecules, including tyrosine, dopamine, norepinephrine, and epinephrine. The incorporation of nitrogen-15 in the molecular structure allows for enhanced tracking and analysis in various biochemical studies, particularly in metabolic and pharmacokinetic research .

  • L-Phenylalanine-15N is not used for its inherent biological activity but as a tool in scientific research. The Nitrogen-15 isotope provides a sensitive probe for NMR studies [].
  • NMR allows researchers to investigate protein structure, dynamics, and interactions with other molecules. By incorporating L-Phenylalanine-15N into specific positions of a protein, scientists can track its behavior within the molecule [].
  • L-Phenylalanine-15N is generally considered a safe handling material. However, as with any laboratory chemical, standard safety practices should be followed to avoid inhalation, ingestion, or skin contact [].
, primarily as a substrate for enzymes involved in amino acid metabolism. Key reactions include:

  • Conversion to Tyrosine: L-Phenylalanine is hydroxylated by phenylalanine hydroxylase to form L-tyrosine. This reaction is critical as L-tyrosine is a precursor for neurotransmitters.
  • Synthesis of Catecholamines: L-Tyrosine undergoes further transformations to produce L-DOPA, which is subsequently converted into dopamine, norepinephrine, and epinephrine.
  • Inhibition of Neurotransmitter Release: At higher concentrations, L-phenylalanine can inhibit the release of neurotransmitters at glutamatergic synapses .

L-Phenylalanine-15N exhibits significant biological activity due to its role as a precursor in neurotransmitter synthesis. It acts as a competitive antagonist at the glycine binding site of the N-methyl-D-aspartate receptor and at the glutamate binding site of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. This antagonistic property can influence synaptic transmission and has implications for neurological research .

L-Phenylalanine-15N can be synthesized through various methods:

  • Microbial Fermentation: Utilizing genetically engineered strains of Escherichia coli that overproduce aromatic amino acids. This method allows for large-scale production while incorporating nitrogen-15 during the growth phase.
  • Chemical Synthesis: This involves traditional organic synthesis techniques where starting materials are reacted under controlled conditions to yield L-phenylalanine-15N.
  • Isotopic Labeling: Specific reactions can be designed to incorporate nitrogen-15 into the phenylalanine structure during synthesis, enhancing its utility in tracer studies .

L-Phenylalanine-15N has several applications:

  • Metabolic Studies: It is widely used in metabolic tracing studies to understand amino acid metabolism and neurotransmitter synthesis pathways.
  • Pharmacokinetics: The compound aids in studying drug interactions and absorption mechanisms involving amino acids.
  • Nutritional Research: It serves as a tool for understanding dietary impacts on amino acid levels in humans and animals.

Additionally, its unique isotopic labeling makes it valuable for advanced analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Interaction studies involving L-Phenylalanine-15N focus on its role in neurotransmitter dynamics and interactions with various receptors. Research indicates that it can modulate synaptic activity by competing with other amino acids for transport across the blood-brain barrier. Furthermore, studies have shown that elevated levels of L-phenylalanine can affect serotonin production due to shared transport mechanisms, which has implications for mood regulation and neurological disorders .

L-Phenylalanine is part of a broader class of aromatic amino acids. Here are some similar compounds:

CompoundStructureUnique Features
L-TyrosineC₉H₁₁N₁₃O₃Precursor for catecholamines; contains an additional hydroxyl group.
TryptophanC₈H₉N₁O₂Precursor for serotonin; contains an indole side chain.
L-TryptophanC₈H₉N₁O₂Precursor for serotonin; involved in sleep regulation.
BoronophenylalanineC₉H₁₁BNO₂Used in neutron capture therapy; contains boron for therapeutic applications.

L-Phenylalanine stands out due to its essential nature and role as a precursor for multiple neurotransmitters, making it integral to both metabolic pathways and neurological health . Its isotopic variant, L-Phenylalanine-15N, further distinguishes itself by enabling precise tracking in research applications.

XLogP3

-1.5

Wikipedia

L-Phenylalanine-15N

Dates

Modify: 2023-08-15

Explore Compound Types